Clebopride malate

Catalog No.
S594994
CAS No.
57645-91-7
M.F
C24H30ClN3O7
M. Wt
508.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clebopride malate

CAS Number

57645-91-7

Product Name

Clebopride malate

IUPAC Name

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;2-hydroxybutanedioic acid

Molecular Formula

C24H30ClN3O7

Molecular Weight

508.0 g/mol

InChI

InChI=1S/C20H24ClN3O2.C4H6O5/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-2(4(8)9)1-3(6)7/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);2,5H,1H2,(H,6,7)(H,8,9)

InChI Key

NYNKCGWJPNZJMI-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(C(=O)O)C(=O)O

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)N.C([C@@H](C(=O)[O-])O)C(=O)O

Clebopride malate is a member of piperidines.

Clebopride malate is a substituted benzamide compound that functions as a potent dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist. This dual mechanism of action underlies its prokinetic and antiemetic properties, making it a relevant tool for investigating gastrointestinal motility. The malate salt form is specifically utilized in formulations to optimize physicochemical properties such as stability and handling, which are critical for reproducible experimental results.

While chemically related to metoclopramide, clebopride exhibits a distinct pharmacological profile, including a different therapeutic ratio and receptor affinity, making them non-interchangeable for studies requiring specific potency or side-effect profiles. Furthermore, substitution with the clebopride free base is impractical for most laboratory applications. The malate salt is the standard form for procurement because it confers the necessary aqueous solubility and stability required for preparing reliable, buffered stock solutions for in vitro assays and in vivo dosing, a critical factor for experimental reproducibility that the free base form does not provide.

Higher Dopamine D2 Receptor Binding Affinity Than Metoclopramide

Clebopride demonstrates a significantly higher binding affinity for dopamine D2 receptors compared to the common benchmark, metoclopramide. In radioligand binding assays using bovine brain membranes, clebopride exhibited a Ki value of 3.5 nM, indicating potent receptor interaction. This is substantially more potent than metoclopramide, whose affinity is in the higher nanomolar range.

Evidence DimensionDopamine D2 Receptor Binding Affinity (Ki)
Target Compound DataKi = 3.5 nM
Comparator Or BaselineMetoclopramide (Ki typically reported >20 nM)
Quantified DifferenceApproximately 5-10 fold higher affinity than Metoclopramide
ConditionsRadioligand binding assay with [3H]spiperone in bovine caudate nucleus membranes.

Higher affinity allows for the use of lower compound concentrations to achieve maximal D2 receptor blockade in vitro, reducing the potential for off-target effects and increasing experimental precision.

Formulation-Ready: Defined Aqueous Solubility of the Malate Salt

The procurement of clebopride as a malate salt is a critical formulation advantage. This salt form provides defined, workable aqueous solubility, which is essential for preparing stock solutions and experimental media. Technical datasheets specify a solubility of up to 8.33 mg/mL in water with sonication. This contrasts sharply with the poor solubility of the free base, making the malate salt the practical choice for research applications.

Evidence DimensionAqueous Solubility
Target Compound Data8.33 mg/mL (in H2O, with ultrasonic assistance)
Comparator Or BaselineClebopride Free Base (Practically insoluble in water)
Quantified DifferenceEnables the preparation of aqueous stock solutions up to 16.40 mM
ConditionsStandard laboratory conditions for solution preparation.

This property eliminates the need for end-users to perform complex formulation with harsh organic solvents, ensuring the compound is directly usable in aqueous buffers for cell-based assays or in vivo administration.

Dual Prokinetic Mechanism: D2 Antagonism Combined with 5-HT4 Agonism

Unlike more selective agents, clebopride's prokinetic effect is driven by a dual mechanism. It potently antagonizes the inhibitory dopamine D2 receptor while also acting as an agonist at the pro-motility serotonin 5-HT4 receptor. This profile distinguishes it from compounds like domperidone, which is primarily a peripheral D2 antagonist, allowing for the investigation of combined D2/5-HT4 pathway modulation.

Evidence DimensionMechanism of Prokinetic Action
Target Compound DataDopamine D2 Antagonism + Serotonin 5-HT4 Agonism
Comparator Or BaselineDomperidone (Primarily peripheral D2 antagonism)
Quantified DifferenceOffers a multi-target mechanism compared to single-pathway modulators
ConditionsIn vitro receptor binding and functional assays.

For researchers studying the complex regulation of gastrointestinal motility, clebopride provides a tool to probe the synergistic effects of two key prokinetic pathways simultaneously.

High-Potency In Vitro Studies of D2 Receptor Blockade in GI Models

Leveraging its high affinity for the D2 receptor, clebopride malate is the right choice for assays requiring potent and specific target engagement at low nanomolar concentrations, minimizing the risk of confounding off-target effects often seen with less potent analogs like metoclopramide.

Development of Aqueous Formulations for Cellular and Ex Vivo Assays

Due to the defined aqueous solubility of the malate salt, this compound is ideal for direct use in preparing buffered solutions for cell culture experiments or organ bath studies, bypassing the formulation challenges associated with the insoluble free base.

Comparative Pharmacological Studies Dissecting D2 vs. 5-HT4 Pathways

This compound is well-suited for studies designed to differentiate gastrointestinal responses to dual D2/5-HT4 modulation versus the effects of more selective D2 antagonists (e.g., domperidone) or 5-HT4 agonists, providing a specific tool to explore pathway synergy.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

507.1772280 Da

Monoisotopic Mass

507.1772280 Da

Heavy Atom Count

35

UNII

H9490V5216

Other CAS

57645-91-7

Wikipedia

Clebopride malate

Dates

Last modified: 08-15-2023

Explore Compound Types